![molecular formula C7H10O2S B6338663 (5-(Methoxymethyl)thiophen-2-yl)methanol CAS No. 1211509-18-0](/img/structure/B6338663.png)
(5-(Methoxymethyl)thiophen-2-yl)methanol
Overview
Description
“(5-(Methoxymethyl)thiophen-2-yl)methanol” is a chemical compound with the molecular formula C7H10O2S and a molecular weight of 158.22 . It is a liquid at room temperature . This compound has become increasingly important in the field of chemical research due to its potential applications in various areas of research and industry.
Molecular Structure Analysis
The InChI code for “(5-(Methoxymethyl)thiophen-2-yl)methanol” is 1S/C7H10O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-3,8H,4-5H2,1H3 . This indicates that the molecule consists of a thiophene ring with a methoxymethyl group at the 5-position and a hydroxyl group at the 2-position.Physical And Chemical Properties Analysis
“(5-(Methoxymethyl)thiophen-2-yl)methanol” is a liquid at room temperature . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anti-inflammatory Agents
Thiophene derivatives, including “(5-(Methoxymethyl)thiophen-2-yl)methanol”, have been extensively studied for their antimicrobial and anti-inflammatory properties . These compounds are often incorporated into pharmaceuticals to combat a range of infections and inflammatory conditions. The methoxymethyl group in the compound may contribute to its solubility and bioavailability, enhancing its therapeutic potential.
Material Science: Organic Semiconductors
In material science, thiophene-based compounds are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in solar cells, organic light-emitting diodes (OLEDs), and transistors. The specific structure of “(5-(Methoxymethyl)thiophen-2-yl)methanol” could be explored for tuning the electronic characteristics of these materials.
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
Thiophene derivatives serve as essential building blocks in the synthesis of complex heterocyclic compounds . They are involved in key reactions such as the Gewald reaction and the Paal–Knorr synthesis, which are fundamental in creating a variety of biologically active molecules.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, thiophene compounds can be used as standards in chromatographic methods to detect and quantify sulfur-containing contaminants in various samples . Their well-defined chromatographic behavior allows for precise calibration and method development.
Life Sciences: Biological Studies
The biological activities of thiophene derivatives, such as anti-cancer, anti-microbial, and anti-inflammatory effects, make them valuable for life science research . They are used in studying disease mechanisms and screening for potential therapeutic agents.
Chromatography: Trace Analysis
Thiophene derivatives are utilized in gas chromatography for the trace analysis of sulfur compounds in complex matrices . Their distinct retention times and response factors facilitate the identification and quantification of trace-level impurities.
Pharmacology: Drug Design
Thiophene derivatives are considered privileged structures in drug design due to their diverse pharmacological activities . They are often used as scaffolds to develop new drugs with improved efficacy and reduced side effects.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
[5-(methoxymethyl)thiophen-2-yl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-3,8H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTNMYWZCNBZSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Methoxymethyl)thiophen-2-yl)methanol |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.